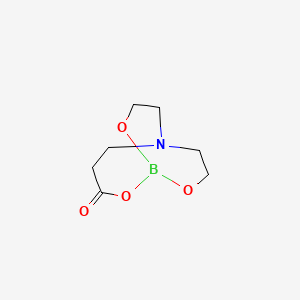
2,9,10-Trioxa-6-aza-1-borabicyclo(4.3.3)dodecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9,10-Trioxa-6-aza-1-borabicyclo(4.3.3)dodecan-3-one is a chemical compound with the molecular formula C7H12BNO4 and a molecular weight of 184.985 g/mol . This compound features a unique bicyclic structure that includes boron, nitrogen, and oxygen atoms, making it an interesting subject for various chemical studies .
Chemical Reactions Analysis
2,9,10-Trioxa-6-aza-1-borabicyclo(4.3.3)dodecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions could involve the conversion of boron-oxygen bonds to boron-hydrogen bonds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,9,10-Trioxa-6-aza-1-borabicyclo(4.3.3)dodecan-3-one has several scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying boron chemistry and the reactivity of boron-containing compounds.
Biology: Its potential interactions with biological molecules could be explored for developing new drugs or biochemical probes.
Medicine: The compound may have applications in medicinal chemistry, particularly in the design of boron-containing pharmaceuticals.
Mechanism of Action
The mechanism by which 2,9,10-Trioxa-6-aza-1-borabicyclo(4.3.3)dodecan-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom in the compound can form stable complexes with various biomolecules, potentially modulating their activity. The specific pathways involved would depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
2,9,10-Trioxa-6-aza-1-borabicyclo(4.3.3)dodecan-3-one can be compared with other boron-containing bicyclic compounds, such as:
- 2,4,5-Trioxa-1-arsa-3-borabicyclo(1.1.1)pentane, 1-oxide
- Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo(2.2.2)octan-1-uide
- 1,5-Dioxa-9-aza-spiro(5.6)dodecane, hydrochloride
- 1,5-Dithia-9-aza-spiro(5.6)dodecane hydrochloride
- 7-Oxa-12-thia-3-aza-spiro(5.6)dodecane
These compounds share structural similarities but differ in the specific atoms and functional groups present, which can influence their reactivity and applications The uniqueness of 2,9,10-Trioxa-6-aza-1-borabicyclo(43
Properties
CAS No. |
92272-66-7 |
|---|---|
Molecular Formula |
C7H12BNO4 |
Molecular Weight |
184.99 g/mol |
IUPAC Name |
2,9,10-trioxa-6-aza-1-borabicyclo[4.3.3]dodecan-3-one |
InChI |
InChI=1S/C7H12BNO4/c10-7-1-2-9-3-5-11-8(13-7)12-6-4-9/h1-6H2 |
InChI Key |
SRKQKDCJHPZMJA-UHFFFAOYSA-N |
Canonical SMILES |
B12OCCN(CCC(=O)O1)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















